Benzyl N-[(1S,3R)-3-(fluorosulfonylmethyl)cyclopentyl]carbamate
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Description
“Benzyl N-[(1S,3R)-3-(fluorosulfonylmethyl)cyclopentyl]carbamate” is a chemical compound . It is also known as “benzyl N-[3-(fluorosulfonyl)propyl]carbamate” and has a CAS Number of 2172098-97-2 . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H16FNO2 . Its molecular weight is 237.27 . The InChI Code is 1S/C11H14FNO4S/c12-18 (15,16)8-4-7-13-11 (14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2, (H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, reactions at the benzylic position are very important for synthesis problems . These can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.3 . It is a powder that is stored at room temperature .Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.
properties
IUPAC Name |
benzyl N-[(1S,3R)-3-(fluorosulfonylmethyl)cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVGZROFZMLZPZ-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CS(=O)(=O)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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